molecular formula C9H18N2 B3154404 4-(Azetidin-1-ylmethyl)piperidine CAS No. 775288-22-7

4-(Azetidin-1-ylmethyl)piperidine

Cat. No.: B3154404
CAS No.: 775288-22-7
M. Wt: 154.25 g/mol
InChI Key: BOZQIJLZVVMGFR-UHFFFAOYSA-N
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Description

“4-(Azetidin-1-ylmethyl)piperidine” is a chemical compound with the molecular formula C9H18N2 . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

Piperidine derivatives can be synthesized through various methods. One common method involves the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .


Chemical Reactions Analysis

Piperidine and its derivatives play a significant role in various chemical reactions and industrial processes. They serve as a base in many reactions, and their nucleophilic character makes them an essential ingredient in various synthetic processes .


Physical and Chemical Properties Analysis

Piperidine, a related compound, is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

Compounds structurally related to 4-(Azetidin-1-ylmethyl)piperidine, such as azetidine-based isosteres, have demonstrated their utility as advanced building blocks in drug discovery. The design and synthesis of these isosteres, including their larger size and increased conformational flexibility compared to traditional heterocycles like piperidine and morpholine, suggest their potential in lead optimization programs. These attributes make them valuable for exploring new therapeutic avenues and optimizing drug properties (Feskov et al., 2019).

Optimization of Metabolism in Drug Design

Azetidine and its derivatives have been explored for their potential to optimize the metabolism of therapeutic agents. One study examined azetidines as piperidine isosteres in the context of serotonin-4 (5HT-4) partial agonists. The shift from piperidine to azetidine aimed to reduce undesirable metabolic pathways, leading to compounds with improved pharmacological profiles and reduced metabolic liabilities. The findings underscore the strategic role of azetidine in modifying drug metabolism to enhance therapeutic efficacy and safety (Obach et al., 2016).

Synthesis of Biologically Active Compounds

Research into the synthesis of novel biologically active compounds has utilized this compound analogues, demonstrating their versatility and potential in medicinal chemistry. For instance, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives were synthesized and exhibited significant antiproliferative activity against various human cancer cell lines. These findings highlight the promise of azetidine and piperidine derivatives in the development of new cancer therapies (Harishkumar et al., 2018).

Safety and Hazards

Piperidine, a related compound, is classified as a hazardous substance. It is a flammable liquid and can cause severe skin burns and eye damage. It is also toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

4-(azetidin-1-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-6-11(7-1)8-9-2-4-10-5-3-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZQIJLZVVMGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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